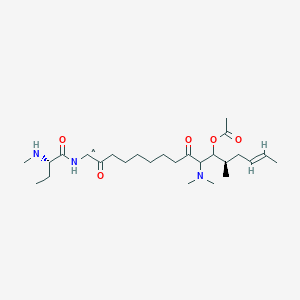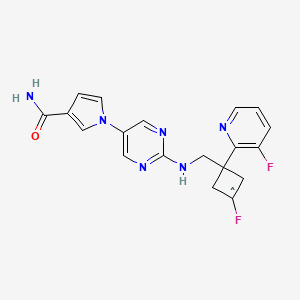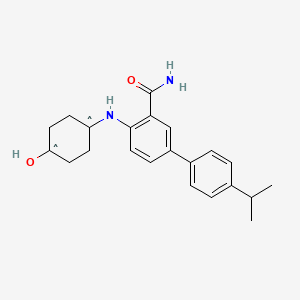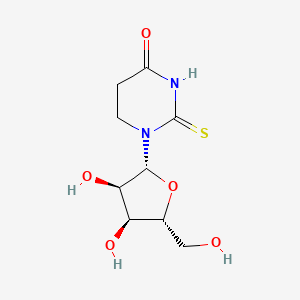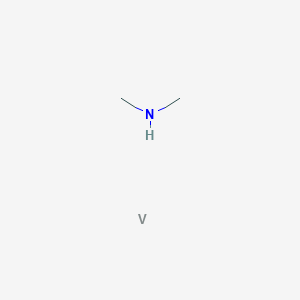
Methanamine, N-methyl-, vanadium(4+) salt (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N-methyl-, vanadium(4+) salt (9CI) is a chemical compound with the molecular formula C8H24N4VThis compound is characterized by the presence of vanadium in the +4 oxidation state, coordinated with four N-methylmethanamine ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-methyl-, vanadium(4+) salt typically involves the reaction of vanadium tetrachloride with N-methylmethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the vanadium center. The general reaction can be represented as follows:
VCl4+4CH3NH2→V(NCH3)4+4HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that ensure the maintenance of an inert atmosphere and precise temperature control. The product is then purified through crystallization or other separation techniques to obtain high-purity Methanamine, N-methyl-, vanadium(4+) salt .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-methyl-, vanadium(4+) salt undergoes various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of vanadium.
Substitution: Ligands around the vanadium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines under inert conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium pentoxide, while reduction could produce vanadium(III) complexes .
Scientific Research Applications
Methanamine, N-methyl-, vanadium(4+) salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-diabetic effects.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methanamine, N-methyl-, vanadium(4+) salt involves its ability to interact with various molecular targets. In biological systems, it can mimic the activity of certain enzymes by facilitating redox reactions. The vanadium center plays a crucial role in these processes by cycling between different oxidation states, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Vanadium pentoxide (V2O5)
- Vanadium(III) oxide (V2O3)
- Vanadium(IV) oxide (VO2)
Uniqueness
Methanamine, N-methyl-, vanadium(4+) salt is unique due to its specific coordination environment and the presence of N-methylmethanamine ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other vanadium compounds may not fulfill .
Properties
Molecular Formula |
C2H7NV |
|---|---|
Molecular Weight |
96.03 g/mol |
IUPAC Name |
N-methylmethanamine;vanadium |
InChI |
InChI=1S/C2H7N.V/c1-3-2;/h3H,1-2H3; |
InChI Key |
AYRCULMHDBFUQI-UHFFFAOYSA-N |
Canonical SMILES |
CNC.[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
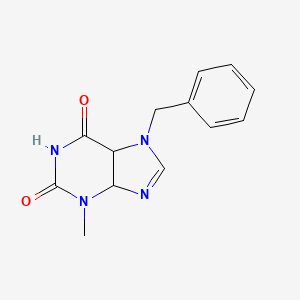
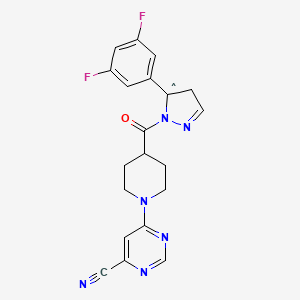

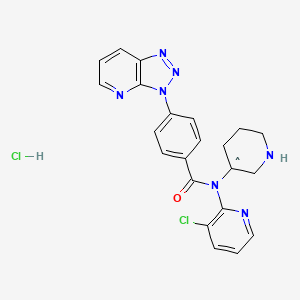
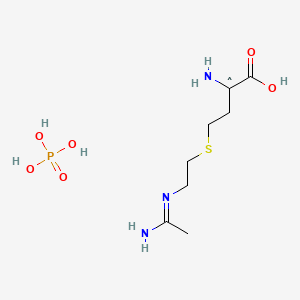
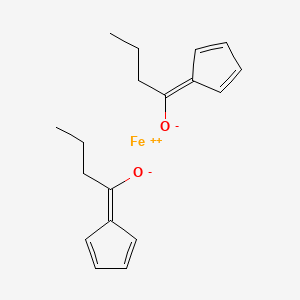

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
